3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(naphthalen-1-yl)propanamide
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Overview
Description
3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(naphthalen-1-yl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazolopyridazine core substituted with dimethyl groups and a naphthyl-propanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(naphthalen-1-yl)propanamide typically involves multiple steps. One common method starts with the preparation of the triazolopyridazine core. This can be achieved by reacting 4-amino-4H-1,2,4-triazole with acetylacetone under specific conditions . The resulting intermediate is then further reacted with naphthalen-1-yl-propanamide to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(naphthalen-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(naphthalen-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine: Shares the triazolopyridazine core but lacks the naphthyl-propanamide moiety.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have similar triazole structures and are studied for their kinase inhibition properties.
Uniqueness
3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(naphthalen-1-yl)propanamide is unique due to its specific substitution pattern and the presence of both triazolopyridazine and naphthyl-propanamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H19N5O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C20H19N5O/c1-13-16(14(2)24-25-12-21-23-20(13)25)10-11-19(26)22-18-9-5-7-15-6-3-4-8-17(15)18/h3-9,12H,10-11H2,1-2H3,(H,22,26) |
InChI Key |
QKZSVUZBFAFDRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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